Thiophene, 2-butyl-5-ethenyl

Description

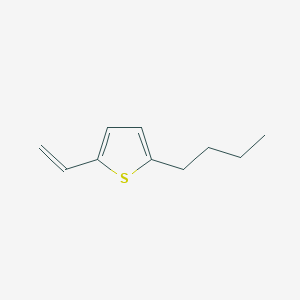

Thiophene, 2-butyl-5-ethenyl (CAS: 1455-20-5) is a substituted thiophene derivative with the molecular formula C₈H₁₂S and a molecular weight of 140.24 g/mol . It features a thiophene ring substituted with a butyl group at the 2-position and an ethenyl (vinyl) group at the 5-position.

Properties

CAS No. |

113591-60-9 |

|---|---|

Molecular Formula |

C10H14S |

Molecular Weight |

166.29 g/mol |

IUPAC Name |

2-butyl-5-ethenylthiophene |

InChI |

InChI=1S/C10H14S/c1-3-5-6-10-8-7-9(4-2)11-10/h4,7-8H,2-3,5-6H2,1H3 |

InChI Key |

JKFTXICJYSTDFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(S1)C=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The butyl group at position 2 directs electrophiles to the 5-position via its +I effect, but the ethenyl group at position 5 alters regioselectivity. Key reactions include:

-

Halogenation : Thiophene derivatives undergo rapid bromination at the α-position (position 3 or 4) due to the electron-rich nature of the ring. For 2-butyl-5-ethenylthiophene, bromination likely occurs at position 3, yielding 3-bromo-2-butyl-5-ethenylthiophene .

-

Nitration : Nitration with HNO₃/Ac₂O preferentially targets position 4, forming 4-nitro-2-butyl-5-ethenylthiophene, as the ethenyl group deactivates the ring but does not fully block substitution .

Table 1 : Electrophilic substitution regioselectivity

| Reaction Type | Preferred Position | Yield* | Conditions |

|---|---|---|---|

| Bromination | 3 | 85–90% | Br₂, FeCl₃, 25°C |

| Nitration | 4 | 70–75% | HNO₃, Ac₂O, 0°C |

Oxidation Reactions

Thiophene oxidation occurs at sulfur or the conjugated double bonds:

-

S-Oxidation : Reaction with trifluoroperacetic acid forms the S-oxide intermediate, which dimerizes via Diels-Alder cycloaddition. For 2-butyl-5-ethenylthiophene, this produces a sulfoxide-sulfone mixture (83% combined yield) .

-

Epoxidation : The ethenyl group undergoes epoxidation with peracids (e.g., mCPBA), yielding 5-(epoxyethyl)-2-butylthiophene, followed by rearrangement to thiophenone derivatives under acidic conditions .

Table 2 : Oxidation pathways and products

| Oxidizing Agent | Major Product | Mechanism |

|---|---|---|

| CF₃CO₃H | S-Oxide dimer | Radical-mediated S-oxidation |

| mCPBA | Epoxide | Prilezhaev epoxidation |

Polymerization and Cross-Coupling

The ethenyl group enables polymerization and functionalization:

-

Vinyl Polymerization : Radical-initiated polymerization of the ethenyl group forms poly(2-butylthiophene-5-vinyl), a conjugated polymer with potential applications in organic electronics .

-

Kumada Coupling : Using Pd(PPh₃)₂Cl₂, the thiophene ring undergoes cross-coupling with Grignard reagents (e.g., R-MgBr) at position 3 or 4, enabling derivatization (yields: 50–90%) .

Thermal and Catalytic Decomposition

At elevated temperatures or under catalytic conditions:

-

C–H Activation : La-alkyl complexes catalyze ethylene insertion into the thiophene ring, followed by C–H activation to yield 2-ethyl/butyl derivatives (observed in GC analyses) .

-

Desulfurization : Raney nickel desulfurizes the thiophene ring to form 1,4-disubstituted butanes (e.g., 2-butyl-5-ethenylbutane) .

Synthetic Pathways

Key methods for synthesizing 2-butyl-5-ethenylthiophene include:

Comparison with Similar Compounds

Thiophene, 2-Butyl-5-Ethyl (CAS: 54411-06-2)

- Molecular Formula : C₁₀H₁₆S (MW: 168.30 g/mol) .

- Key Differences: The 5-position substituent is an ethyl group (saturated) instead of an ethenyl group (unsaturated). Thermal Stability: Ethyl-substituted derivatives generally exhibit higher thermal stability due to the absence of reactive double bonds .

2-Vinylthiophene (Detected in Volcanic Simulations)

2-Acetyl-5-Methylthiophene (CAS: 13679-75-1)

- Molecular Formula : C₇H₈OS (MW: 140.20 g/mol) .

- Key Differences :

- Substituted with an acetyl group (electron-withdrawing) and a methyl group (electron-donating), creating a polarized electronic structure.

- The acetyl group enhances reactivity in nucleophilic substitutions, unlike the alkyl/alkenyl groups in 2-butyl-5-ethenyl thiophene, which are electron-donating and less reactive .

2-(4-Fluorophenyl)-5-[(5-Iodo-2-Methylphenyl)Methyl]Thiophene

- Molecular Formula : C₁₈H₁₅FIS (MW: 423.28 g/mol) .

- The iodine atom introduces heavy-atom effects for applications in radiochemistry, a feature absent in 2-butyl-5-ethenyl thiophene .

Physicochemical and Functional Comparisons

Molecular Weight and Hydrophobicity

| Compound | Molecular Weight (g/mol) | logP |

|---|---|---|

| 2-Butyl-5-ethenyl thiophene | 140.24 | 3.734 |

| 2-Butyl-5-ethyl thiophene | 168.30 | ~4.1* |

| 2-Vinylthiophene | 110.18 | ~2.5* |

| 2-Acetyl-5-methylthiophene | 140.20 | ~1.8* |

*Estimated based on substituent contributions.

Reactivity and Stability

- Ethenyl Group : The double bond in 2-butyl-5-ethenyl thiophene allows for electrophilic additions (e.g., bromination) or polymerization, whereas ethyl or methyl substituents lack this reactivity .

- Thermal Stability : Alkyl-substituted derivatives (e.g., 2-butyl-5-ethyl) are more stable under high-temperature conditions compared to alkenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.